Cas no 264875-61-8 ((2S,4aR,5aS,7R,7aR,7bR,8S,8aR,11R,11aR,12aS,13aS,15aR)-11,11a-dihydroxy-1,1,7a,8,10,10,13a-heptamethyl-2-(beta-D-xylopyranosyloxy)-1,2,3,4,6,7,7a,7b,8,8a,10,11,11a,12a,13,13a,15,15a-octadecahydrocyclopropa[1',8a']naphtho[2',1':4,5]indeno[2,1-b]furo[2,3-e])
264875-61-8 structure
Product Name:(2S,4aR,5aS,7R,7aR,7bR,8S,8aR,11R,11aR,12aS,13aS,15aR)-11,11a-dihydroxy-1,1,7a,8,10,10,13a-heptamethyl-2-(beta-D-xylopyranosyloxy)-1,2,3,4,6,7,7a,7b,8,8a,10,11,11a,12a,13,13a,15,15a-octadecahydrocyclopropa[1',8a']naphtho[2',1':4,5]indeno[2,1-b]furo[2,3-e]
Numero CAS:264875-61-8
MF:C37H56O11
MW:676.833952903748
CID:1427472
PubChem ID:21606551
Update Time:2024-11-05
(2S,4aR,5aS,7R,7aR,7bR,8S,8aR,11R,11aR,12aS,13aS,15aR)-11,11a-dihydroxy-1,1,7a,8,10,10,13a-heptamethyl-2-(beta-D-xylopyranosyloxy)-1,2,3,4,6,7,7a,7b,8,8a,10,11,11a,12a,13,13a,15,15a-octadecahydrocyclopropa[1',8a']naphtho[2',1':4,5]indeno[2,1-b]furo[2,3-e] Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2S,4aR,5aS,7R,7aR,7bR,8S,8aR,11R,11aR,12aS,13aS,15aR)-11,11a-dihydroxy-1,1,7a,8,10,10,13a-heptamethyl-2-(beta-D-xylopyranosyloxy)-1,2,3,4,6,7,7a,7b,8,8a,10,11,11a,12a,13,13a,15,15a-octadecahydrocyclopropa[1',8a']naphtho[2',1':4,5]indeno[2,1-b]furo[2,3-e]
- (2S,4aR,5aS,7R,7aR,7bR,8S,8aR,11R,11aR,12aS,13aS,15aR)-11,11a-dihydroxy-1,1,7a,8,10,10,13a-heptamethyl-2-(beta-D-xylopyranosyloxy)-1,2,3,4,6,7,7a,7b,8,8a,10,11,11a,12a,13,13a,15,15a-octadecahydrocyclopropa[1',8a']naphtho[2',1':4,5]indeno[2,1-b]furo[2,3-e]pyran-7-yl acetate
- beta-D-xylopyranoside, (2S,4aR,5aS,7R,7aR,7bR,8S,8aR,11R,11aR,12aS,13aS,15aR)-7-(acetyloxy)-1,2,3,4,6,7,7a,7b,8,8a,10,11,11a,12a,13,13a,15,15a-octadecahydro-11,11a-dihydroxy-1,1,7a,8,10,10,13a-heptamethyl-5H-cyclopropa[1',8'a]naphth[2',1':4,5]indeno[2,1-b]furo[2,3-e]pyran-2-yl
- (2S,4aR,5aS,7R,7aR,7bR,8S,8aR,11R,11aR,12aS,13aS,15aR)-11,11a-dihydroxy-1,1,7a,8,10,10,13a-heptamethyl-2-(beta-D-xylopyranosyloxy)-1,2,3,4,6,7,7a,7b,8,8a,10,11,11a,12a,13,13a,15,15a-octadecahydrocyclopropa[1',8a']naphtho[2',1':4,5]indeno[2,1-b]furo[2,3-e]pyran-7-yl acetate; beta-D-xylopyranoside, (2S,4aR,5aS,7R,7aR,7bR,8S,8aR,11R,11aR,12aS,13aS,15aR)-7-(acetyloxy)-1,2,3,4,6,7,7a,7b,8,8a,10,11,11a,12a,13,13a,15,15a-octadecahydro-11,11a-d
- Cimiracemoside F
- β-D-Xylopyranoside, (3β,12β,16β,22R,23R,24R)-12-(acetyloxy)-16,23:22,25-diepoxy-23,24-dihydroxy-9,19-cyclolanost-7-en-3-yl
- CHEBI:70245
- 264875-61-8
- Cimiracemoside A (constituent of Black cohosh) [DSC]
- 7N2E1K5A7H
- Cimiracemoside A (constituent of Black cohosh)
- [(1S,5R,7S,10R,12S,14R,15R,16R,17S,18R,21R,22R,24S)-21,22-dihydroxy-1,6,6,15,17,20,20-heptamethyl-7-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-19,23-dioxaheptacyclo[13.10.0.02,12.05,10.010,12.016,24.018,22]pentacos-2-en-14-yl] acetate
- CIMIRACEMOSIDE A
- beta-D-Xylopyranoside, (3beta,12beta,16beta,22R,23R,24R)-12-(acetyloxy)-16,23:22,25-diepoxy-23,24-dihydroxy-9,19-cyclolanost-7-en-3-yl
- UNII-7N2E1K5A7H
- SCHEMBL5955040
- .BETA.-D-XYLOPYRANOSIDE, (3.BETA.,12.BETA.,16.BETA.,22R,23R,24R)-12-(ACETYLOXY)-16,23:22,25-DIEPOXY-23,24-DIHYDROXY-9,19-CYCLOLANOST-7-EN-3-YL
- Cimiracemoside-A
- Q27138584
- (-)-Cimiracemoside G
- Cimiracemoside G
- AT41924
-
- Inchi: 1S/C37H56O11/c1-17-25-20(47-37(43)28(17)48-32(5,6)30(37)42)13-33(7)22-10-9-21-31(3,4)23(46-29-27(41)26(40)19(39)15-44-29)11-12-35(21)16-36(22,35)14-24(34(25,33)8)45-18(2)38/h10,17,19-21,23-30,39-43H,9,11-16H2,1-8H3/t17-,19+,20-,21-,23-,24+,25-,26-,27+,28+,29-,30+,33-,34+,35+,36-,37-/m0/s1
- Chiave InChI: IHMRHYCBRKQAFU-CCPRSJHGSA-N
- Sorrisi: C[C@@]12C[C@]3([H])O[C@@]4([C@H](O)C(C)(C)O[C@]4([H])[C@@H](C)[C@]3([H])[C@]1([C@H](OC(=O)C)C[C@@]13C[C@]41CC[C@H](O[C@]1([H])OC[C@@H](O)[C@H](O)[C@H]1O)C(C)(C)[C@]4([H])CC=C23)C)O
Proprietà calcolate
- Massa esatta: 676.38226260g/mol
- Massa monoisotopica: 676.38226260g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 5
- Conta accettatore di obbligazioni idrogeno: 11
- Conta atomi pesanti: 48
- Conta legami ruotabili: 4
- Complessità: 1410
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 17
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.2
- Superficie polare topologica: 164Ų
(2S,4aR,5aS,7R,7aR,7bR,8S,8aR,11R,11aR,12aS,13aS,15aR)-11,11a-dihydroxy-1,1,7a,8,10,10,13a-heptamethyl-2-(beta-D-xylopyranosyloxy)-1,2,3,4,6,7,7a,7b,8,8a,10,11,11a,12a,13,13a,15,15a-octadecahydrocyclopropa[1',8a']naphtho[2',1':4,5]indeno[2,1-b]furo[2,3-e] Letteratura correlata
-
Joseph D. Connolly,Robert A. Hill Nat. Prod. Rep. 2002 19 494
264875-61-8 ((2S,4aR,5aS,7R,7aR,7bR,8S,8aR,11R,11aR,12aS,13aS,15aR)-11,11a-dihydroxy-1,1,7a,8,10,10,13a-heptamethyl-2-(beta-D-xylopyranosyloxy)-1,2,3,4,6,7,7a,7b,8,8a,10,11,11a,12a,13,13a,15,15a-octadecahydrocyclopropa[1',8a']naphtho[2',1':4,5]indeno[2,1-b]furo[2,3-e]) Prodotti correlati
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 632627-70-4(Benzoic acid, 3-amino-5-(4-morpholinyl)-)
- 1041582-12-0(3,4-dichloro-N-(2,2,2-trifluoroethyl)aniline)
- 1396846-27-7(methyl 4-({2-(furan-2-yl)-2-hydroxypropylcarbamoyl}formamido)benzoate)
- 2229220-02-2(3-(1-bromo-2-methylpropan-2-yl)-4-chloro-2-fluoropyridine)
- 893939-57-6(ethyl 2-3-(3,4-dimethoxyphenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-ylpropanoate)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso